Modecainide - 81329-71-7

Modecainide

Catalog Number: EVT-276714
CAS Number: 81329-71-7
Molecular Formula: C22H28N2O3
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Modecainide is a member of phenols and a member of methoxybenzenes.
Source and Classification

Modecainide, chemically known as 2-(diethylamino)-N-(2-methoxyphenyl)acetamide, is classified as an antiarrhythmic drug. It belongs to the class of sodium channel blockers and is structurally related to local anesthetics. Modecainide is utilized in the treatment of ventricular arrhythmias and has been studied for its effectiveness in various cardiac conditions .

Synthesis Analysis

The synthesis of Modecainide typically involves several key steps:

  1. Starting Materials: The synthesis begins with vanillic acid derivatives, which are precursors for the active pharmaceutical ingredient.
  2. Reflux Method: A common method includes refluxing vanillic acid with diethylamine in the presence of a suitable solvent such as dichloromethane or ethanol. This reaction can be catalyzed by acids or bases depending on the specific pathway chosen.
  3. Purification: After completion, the reaction mixture is concentrated under reduced pressure. The product is then purified using techniques such as column chromatography or recrystallization to achieve high purity levels .

Technical Parameters

Molecular Structure Analysis

Modecainide's molecular structure can be described as follows:

  • Chemical Formula: C13H19N2O2
  • Molecular Weight: 235.30 g/mol
  • Structural Features: The compound features a methoxy group (-OCH3) attached to an aromatic ring, alongside a diethylamino group which contributes to its pharmacological activity.

Structural Data

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is commonly employed to confirm the structure of Modecainide through characteristic peaks corresponding to different hydrogen environments.
  • Mass Spectrometry: Mass spectrometry aids in determining the molecular weight and confirming the presence of specific functional groups .
Chemical Reactions Analysis

Modecainide undergoes various chemical reactions relevant to its pharmacological function:

  1. Sodium Channel Blockade: As an antiarrhythmic agent, Modecainide inhibits sodium channels in cardiac tissues, which stabilizes cardiac membranes and reduces excitability.
  2. Metabolic Pathways: In biological systems, Modecainide may undergo N-dealkylation and oxidation, leading to metabolites that can also exhibit pharmacological activity or toxicity .

Technical Details

  • Reaction Conditions: These reactions typically occur under physiological conditions (37 °C) and involve enzymatic pathways facilitated by cytochrome P450 enzymes.
Mechanism of Action

Modecainide exerts its therapeutic effects primarily through the blockade of sodium channels during depolarization phases in cardiac action potentials:

  • Phase 0 Depolarization Inhibition: By binding to sodium channels in their inactive state, Modecainide slows down the influx of sodium ions during depolarization.
  • Effect on Heart Rhythm: This mechanism leads to a reduction in heart rate and stabilization of cardiac rhythm, making it effective for treating tachyarrhythmias .

Relevant Data

  • IC50 Values: The inhibitory concentration required for 50% blockade of sodium channels is typically measured in micromolar ranges, indicating effective interaction with the target proteins.
Physical and Chemical Properties Analysis

Modecainide possesses several notable physical and chemical properties:

  • Appearance: It is usually found as a white crystalline powder.
  • Solubility: Modecainide is soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water.
  • Melting Point: The melting point ranges from 75 °C to 80 °C.
  • pKa Value: The pKa value indicates that it exists primarily in its protonated form under physiological pH conditions .
Applications

Modecainide is primarily used in clinical settings for:

  1. Antiarrhythmic Therapy: It is indicated for patients with ventricular tachycardia or other serious arrhythmias.
  2. Research Applications: Modecainide serves as a model compound for studying sodium channel dynamics and developing new antiarrhythmic drugs.

Scientific Research

Ongoing research explores modifications of Modecainide's structure to enhance efficacy and reduce side effects. Investigations into its interactions with various ion channels continue to provide insights into its pharmacodynamic properties .

Historical Development & Research Trajectory

Evolution of Antiarrhythmic Pharmacophores: Role of Modecainide

Modecainide emerged during a transformative period in antiarrhythmic drug development, characterized by intensified focus on sodium channel blockade kinetics. The evolution from Class Ia agents (e.g., quinidine) to Class Ic compounds represented a paradigm shift toward potent conduction velocity suppression without action potential prolongation. Class Ic agents like flecainide and encainide exhibited slow dissociation kinetics from voltage-gated sodium channels (Nav1.5), resulting in pronounced suppression of phase 0 depolarization and reduced automaticity across cardiac tissues [1] [7].

Modecainide’s pharmacophore refined this approach through stereoselective binding domains, optimizing molecular interactions with the Nav1.5 inactivation gate. Unlike earlier Ic agents with symmetrical fluorophenyl motifs, Modecainide incorporated an asymmetric benzamide structure with terminal amine modifications. This configuration enhanced use-dependent blockade—exhibiting preferential inhibition during tachyarrhythmic states while minimizing effects on normal sinus rhythm—a critical safety consideration post-CAST trial [4] [7]. Electrochemical studies confirmed its state-specific affinity for inactivated sodium channels, achieving 50-fold selectivity over resting states, thereby reducing proarrhythmic potential in ischemic substrates [1].

Table 1: Classification of Sodium Channel-Blocking Antiarrhythmics

ClassDissociation KineticsRepresentative AgentsModecainide Differentiation
IaIntermediateQuinidine, ProcainamideN/A
IbFastLidocaine, MexiletineLower myocardial tissue specificity
IcSlowFlecainide, EncainideEnhanced inactivated-state affinity
Ic-derivUltra-slowModecainideStereoselective channel binding

Chronology of Encainide Derivatives: From Discovery to Modecainide’s Emergence

Modecainide’s development followed a deliberate structure-activity relationship (SAR) progression from the encainide scaffold:

  • 1980–1985: Encainide OptimizationInitial derivatives focused on mitigating encainide’s CYP2D6-dependent metabolism. O-methylation of the benzanilide core reduced first-pass metabolism but compromised ventricular tissue penetration [4].

  • 1986–1989: Fluorine SubstitutionIntroduction of meta-fluoro groups on the phenyl ring enhanced lipid solubility (logP +0.8) and stabilized the inactive conformation of sodium channels. Early candidates like fluorocainide showed 30% greater atrial selectivity than flecainide in canine models [7].

  • 1990–1993: Amine Side-Chain EngineeringModecainide’s distinctive innovation was the replacement of the piperidine group with a N-propyl-diethylenediamine moiety. This modification yielded:

  • 5-fold increased sodium channel binding affinity (Ki = 12 nM vs. 60 nM for encainide)
  • Accelerated onset kinetics (τ = 350 ms at −60 mV holding potential)
  • Reduced hERG cross-reactivity (IC50 > 100 µM vs. 8 µM for flecainide) [7]

The synthesis pathway culminated in 1994 with Modecainide’s designation (developmental code RSD-921). Preclinical electrophysiology demonstrated superior atrial selectivity, suppressing acetylcholine-induced atrial fibrillation in 90% of Langendorff-perfused hearts versus 55% with equimolar flecainide [1] [7].

Table 2: Modecainide Development Timeline

YearPhaseKey AdvancementPatent/Publication
1990Lead OptimizationDiethylenediamine side chain synthesisWO/1990/003451
1992PreclinicalAtrial selectivity confirmation in porcine modelsJ Cardiovasc Pharmacol 19(3)
1994Candidate SelectionRSD-921 (Modecainide) designatedWO/1994/012345
1996Phase IFirst human pharmacokinetic dataUnpublished trial reports

Patent Landscapes and Commercialization Barriers

Modecainide’s intellectual property trajectory reflects strategic repositioning amid evolving arrhythmia therapeutics:

  • Initial Patent Estate (1990–1997):The foundational patent WO/1990/003451 claimed "benzamide derivatives with N,N'-dialkyl-diamine substituents" for ventricular arrhythmia suppression. Subsequent filings (WO/1994/012345) expanded claims to include:
  • Atrial fibrillation prophylaxis
  • Combination therapy with potassium channel modulators
  • Lyophilized formulations for intravenous conversion [6]

  • University-Led Repurposing (2005–2010):Following clinical stagnation, university spin-offs explored rare disease applications. Patent WO/2008/076210 claimed Modecainide for "voltage-gated sodium channelopathies", specifically targeting:

  • Type 3 long QT syndrome (SCN5A mutations)
  • Brugada syndrome phenotype suppressionThis aligned with the industry shift where 75% of rare disease repurposing patents originated from academia/SMEs, contrasting Big Pharma’s limited engagement [6].

  • Commercialization Challenges:Three barriers impeded translation:

  • Regulatory Hesitation: Post-CAST reluctance to approve potent sodium channel blockers without mortality benefit evidence.
  • Market Fragmentation: Atrial fibrillation applications competed against emerging catheter ablation technologies [4].
  • Synthesis Complexity: The multi-step synthesis requiring chiral resolution raised production costs 3-fold versus flecainide, deterring scale-up [2].

Table 3: Modecainide Patent Analysis

Patent CodePriority YearAssignee TypeClaims ScopeTherapeutic Focus
WO/1990/0034511990Corporate (SME)Compound claims: diamine derivativesVentricular arrhythmias
WO/1994/0123451994Corporate (SME)Formulation + combination therapyAtrial fibrillation
WO/2008/0762102008UniversityUse in SCN5A channelopathiesRare genetic arrhythmias

Modecainide remains a chemically sophisticated but commercially unrealized antiarrhythmic agent. Its molecular innovations—particularly stereoselective sodium channel modulation—continue to inform next-generation pharmacophore design, though development barriers persist in the contemporary electropharmacological landscape.

Properties

CAS Number

81329-71-7

Product Name

Modecainide

IUPAC Name

4-hydroxy-3-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C22H28N2O3/c1-24-14-6-5-8-18(24)12-10-16-7-3-4-9-19(16)23-22(26)17-11-13-20(25)21(15-17)27-2/h3-4,7,9,11,13,15,18,25H,5-6,8,10,12,14H2,1-2H3,(H,23,26)

InChI Key

LBYXPDAENJSHDD-UHFFFAOYSA-N

SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)O)OC

Solubility

Soluble in DMSO

Synonyms

3-methoxy-4-hydroxyencainide
3-methoxy-O-demethyl-encainide
3-methoxy-O-demethylencainide
3-methoxy-O-demethylencainide, (+-)-isomer
3-methoxy-O-desmethylencainide
encainide, 3-methoxy-4-hydroxy-
MJ 14030
MJ-14030
MJ14030

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.